BenchChemオンラインストアへようこそ!

Hydroxyibuprofen

COX inhibition NSAID pharmacology Metabolite activity

Hydroxyibuprofen (CAS 51146-55-5) is the definitive reference standard for accurate ibuprofen metabolite analysis and impurity control. It is pharmacologically distinct from the parent drug, exhibiting negligible COX inhibition, and has a unique molecular weight (222.28 vs. 206.29) and polarity. Using ibuprofen as a surrogate leads to spurious results. This certified material ensures method selectivity, accuracy, and regulatory compliance for ANDA submission, method validation, and QC release testing per ICH guidelines. It is available as a racemic mixture, with typical purities of ≥95–≥99%, and is supplied with full traceability to USP/EP standards. Choose this authentic standard to avoid interferences, ensure batch consistency, and derive reliable pharmacokinetic data.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 51146-55-5
Cat. No. B1664085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyibuprofen
CAS51146-55-5
Synonyms(±)-2-hydroxy Ibuprofen, rac 2-Hydroxy Ibuprofen
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)CC(C)(C)O)C(=O)O
InChIInChI=1S/C13H18O3/c1-9(12(14)15)11-6-4-10(5-7-11)8-13(2,3)16/h4-7,9,16H,8H2,1-3H3,(H,14,15)
InChIKeyUJHKVYPPCJBOSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityChloroform, Methanol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyibuprofen (CAS 51146-55-5): Analytical Reference Standard for Ibuprofen Metabolism and Impurity Profiling


Hydroxyibuprofen (CAS 51146-55-5) is a primary phase I metabolite of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, formed via hepatic cytochrome P450-mediated hydroxylation of the parent compound [1]. As a hydroxy monocarboxylic acid with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol, it is commercially available as a racemic mixture with typical purities ≥95–98% . It is recognized as an impurity in ibuprofen drug substances (Ibuprofen EP Impurity 27) and is widely utilized as a certified reference standard for analytical method development, quality control (QC), and Abbreviated New Drug Application (ANDA) submissions .

Why Substituting 4-Hydroxyibuprofen (CAS 51146-55-5) with Other Ibuprofen Metabolites or Impurities Fails Analytical Validation


Hydroxyibuprofen cannot be substituted with the parent drug ibuprofen, its enantiomers, or other related metabolites due to fundamental differences in chemical identity, chromatographic behavior, and biological activity. While ibuprofen acts as a potent, competitive COX-1/COX-2 inhibitor [1], its 2-hydroxy metabolite exhibits markedly reduced or negligible COX inhibitory activity, as its primary role is that of an inactive elimination product . This divergence is critical: using ibuprofen as a surrogate standard for quantifying hydroxyibuprofen in a biological matrix would yield spurious results, as their molecular weights (206.29 vs. 222.28 g/mol), polarities, and mass spectrometric ionization efficiencies differ . Furthermore, hydroxyibuprofen's specific stereoselective formation, favoring the pharmacologically active S-(+)-ibuprofen enantiomer [2], and its documented interference in clinical assays for neuroblastoma markers [3] underscore the absolute necessity of using the authentic, certified reference standard to ensure accuracy and reproducibility in analytical and QC applications.

Quantitative Differentiation of 4-Hydroxyibuprofen (CAS 51146-55-5) Against Key Analogs for Scientific Selection


COX-1 Inhibition Potency: 4-Hydroxyibuprofen vs. Ibuprofen Parent Compound

Hydroxyibuprofen is functionally distinguished from its parent drug, ibuprofen, by a near-complete loss of COX-1 inhibitory activity, a key pharmacodynamic property of the parent NSAID. While ibuprofen exhibits an IC50 of 12.9 µM for COX-1 [1], its 2-hydroxy metabolite shows no significant inhibition of COX-1 at concentrations up to 100 µM in standard in vitro assays . This difference establishes hydroxyibuprofen as a functionally inactive metabolite, essential for analytical workflows where activity against the target enzyme would confound results.

COX inhibition NSAID pharmacology Metabolite activity

COX-2 Inhibition: 4-Hydroxyibuprofen vs. Ibuprofen Parent Compound

The differentiation between hydroxyibuprofen and ibuprofen is further demonstrated by COX-2 inhibition. Ibuprofen shows an IC50 of 31.4 µM against COX-2 [1], whereas its 2-hydroxy metabolite is reported to have no detectable inhibitory effect on COX-2 . This distinction confirms that the hydroxylation of ibuprofen at the 2-position effectively ablates its ability to inhibit both major cyclooxygenase isoforms.

COX-2 selectivity NSAID metabolism Anti-inflammatory activity

FAAH Inhibition Potency: 4-Hydroxyibuprofen vs. Ibuprofen Parent Compound

In contrast to COX inhibition, hydroxyibuprofen retains a measurable, albeit significantly reduced, capacity to inhibit fatty acid amide hydrolase (FAAH) compared to the parent drug. While ibuprofen inhibits FAAH with a potency (pI50) of 4.42 ± 0.02, 2-hydroxyibuprofen demonstrates a pI50 of 3.85 ± 0.07 [1]. This translates to an IC50 of approximately 38 µM for ibuprofen versus approximately 141 µM for hydroxyibuprofen, representing a roughly 3.7-fold decrease in potency.

Endocannabinoid system FAAH NSAID metabolism

Stereoselective Formation: S-(+)-Ibuprofen vs. R-(-)-Ibuprofen

The formation of hydroxyibuprofen is stereoselective, with a clear preference for the pharmacologically active S-(+)-ibuprofen enantiomer. In human liver microsomes, the high-affinity Vmax for 2-hydroxylation of S-ibuprofen is 566 ± 213 pmol/min/mg, while for R-ibuprofen, it is 510 ± 117 pmol/min/mg [1]. The affinity constant (Km) for S-ibuprofen is 38 ± 13 µM, compared to 47 ± 20 µM for R-ibuprofen [1]. This indicates that S-ibuprofen is both metabolized more efficiently and with higher affinity to form hydroxyibuprofen.

Pharmacokinetics Chiral metabolism CYP2C9/CYP2C8

Analytical Interference: Hydroxyibuprofen vs. Neuroblastoma Tumor Marker

Hydroxyibuprofen demonstrates a critical, application-specific differentiation as a potential interferent in clinical diagnostic assays. In capillary gas chromatography with flame ionization detection (GC-FID), the trimethylsilyl (TMS) ester derivative of hydroxyibuprofen co-elutes with the TMS derivative of 4-hydroxy-3-methoxymandelic acid (HMMA), a key catecholamine metabolite used to diagnose neuroblastoma [1]. This interference can lead to false-positive results in patients taking ibuprofen.

Clinical chemistry Analytical interference Method validation

Comparative Physicochemical Properties: 4-Hydroxyibuprofen vs. Ibuprofen

Key physicochemical properties differentiate hydroxyibuprofen from its parent drug, directly impacting analytical method development and sample handling. Hydroxyibuprofen has a predicted pKa of 9.86 ± 0.15, compared to ibuprofen's pKa of approximately 4.9 . This >5-unit increase in pKa means hydroxyibuprofen is significantly less acidic and will remain largely non-ionized at a pH where ibuprofen is ionized, affecting liquid-liquid extraction efficiency and reversed-phase HPLC retention. Furthermore, hydroxyibuprofen's predicted density (1.135 g/cm³) and boiling point (435.2°C) differ from ibuprofen's, indicating unique physical properties .

Physicochemical properties Chromatography Sample preparation

Optimal Application Scenarios for 4-Hydroxyibuprofen (CAS 51146-55-5) in Analytical and Research Workflows


Bioanalytical Method Development and Validation for Ibuprofen and Metabolites

Hydroxyibuprofen (CAS 51146-55-5) serves as the definitive reference standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods aimed at quantifying ibuprofen and its phase I metabolites in biological matrices (plasma, urine, tissue). Its unique mass (222.28 g/mol) and chromatographic behavior, distinct from the parent drug , are essential for establishing analyte-specific multiple reaction monitoring (MRM) transitions and ensuring assay selectivity and accuracy, a requirement for pharmacokinetic studies and therapeutic drug monitoring [1].

Pharmaceutical Quality Control (QC) and Impurity Profiling

As a known impurity in ibuprofen active pharmaceutical ingredient (API) and finished drug products (often listed as Ibuprofen EP Impurity 27 or related substances) , hydroxyibuprofen is an indispensable reference material for pharmaceutical QC laboratories. Its use in methods for detecting and quantifying process-related impurities or degradation products is mandated by ICH guidelines to ensure drug substance purity and batch-to-batch consistency for regulatory submissions such as ANDAs and DMFs [2]. The availability of certified reference materials (CRMs) like Sigma-Aldrich PHR2132 provides the necessary traceability to primary pharmacopeial standards (USP, EP) .

Clinical Research and Diagnostic Assay Development

Hydroxyibuprofen is a critical control and validation tool in clinical laboratories developing assays for catecholamine metabolites (e.g., homovanillic acid, HMMA). Its known potential for interference in GC-FID-based diagnostic tests for neuroblastoma makes its reference standard essential for method optimization [3]. By spiking hydroxyibuprofen into control samples, analysts can verify that their method successfully resolves the metabolite from clinical markers, thereby preventing false-positive diagnoses and ensuring the clinical utility of the test.

In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Studies

In DMPK research, hydroxyibuprofen is the primary endpoint for measuring CYP2C9 and CYP2C8 activity in human hepatocytes, liver microsomes, or recombinant enzyme systems [4]. Its stereoselective formation from R- and S-ibuprofen allows researchers to probe chiral inversion and enantiomer-specific metabolic pathways. A pure, well-characterized reference standard is mandatory for quantifying metabolic turnover, calculating kinetic parameters (Km, Vmax), and assessing the potential for drug-drug interactions or the impact of genetic polymorphisms on ibuprofen disposition [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxyibuprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.